![molecular formula C13H21NO B3161354 (Butan-2-yl)[(4-ethoxyphenyl)methyl]amine CAS No. 869943-87-3](/img/structure/B3161354.png)
(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine
Vue d'ensemble
Description
“(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine” is a chemical compound with the molecular formula C13H21NO. It has a molecular weight of 207.31 g/mol. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for “(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine” is 1S/C13H21N/c1-4-11(3)14-10-13-8-6-12(5-2)7-9-13/h6-9,11,14H,4-5,10H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Applications De Recherche Scientifique
Organic Synthesis and Reactivity
A study conducted by Novakov et al. (2017) investigated the reaction of certain amines with methyl 2-(4-allyl-2-methoxyphenoxy)acetate in butanol, leading to the formation of butyl ester of the corresponding acid, which is resistant to aminolysis. This research highlights the reactivity of similar compounds in organic synthesis and their potential resistance to certain chemical transformations (Novakov et al., 2017).
Materials Science and Polymer Technology
In the field of materials science, Lv et al. (2014) utilized an amine-based, alcohol-soluble fullerene derivative in polymer solar cells, demonstrating its application as an acceptor and cathode interfacial material. This research shows the potential use of similar amine compounds in enhancing the efficiency of organic solar cells (Lv et al., 2014).
Analytical and Forensic Toxicology
Richter et al. (2019) conducted toxicokinetic studies on emerging NBOMe analogues, which included detailed analysis of phase I and II metabolism, plasma protein binding, and evaluation of toxicological screening procedures. While the focus was on NBOMe derivatives, the methodologies and findings could be relevant for the study of related amine compounds in forensic and clinical toxicology (Richter et al., 2019).
Catalysis and Asymmetric Synthesis
Mattei et al. (2011) reported on the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol via reductive amination, showcasing the catalytic applications and the importance of such amine compounds in producing enantiopure substances for various applications (Mattei et al., 2011).
Propriétés
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-11(3)14-10-12-6-8-13(9-7-12)15-5-2/h6-9,11,14H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIRZOIMFGUMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



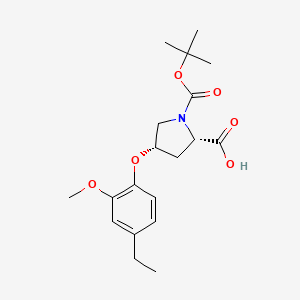

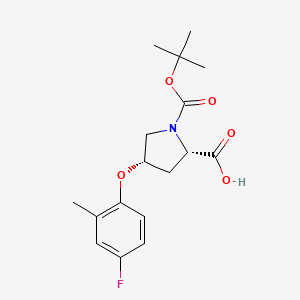
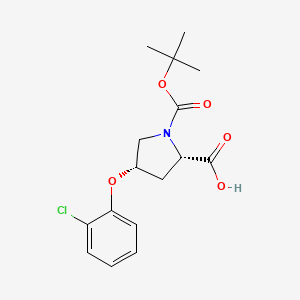
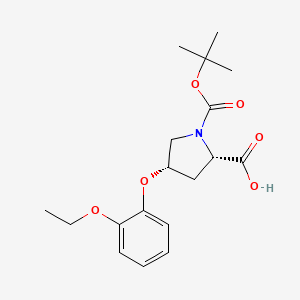

![2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B3161311.png)
![1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone](/img/structure/B3161315.png)

amine](/img/structure/B3161330.png)
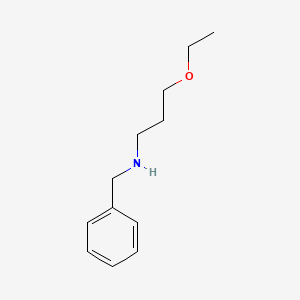
![4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline](/img/structure/B3161343.png)
![(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B3161347.png)
